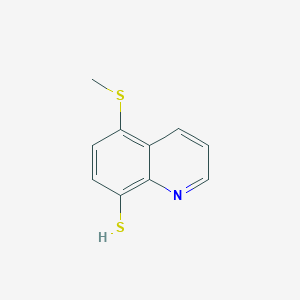

5-(Methylthio)quinoline-8-thiol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

CAS No. |

32433-56-0 |

|---|---|

Molecular Formula |

C10H9NS2 |

Molecular Weight |

207.3 g/mol |

IUPAC Name |

5-methylsulfanylquinoline-8-thiol |

InChI |

InChI=1S/C10H9NS2/c1-13-9-5-4-8(12)10-7(9)3-2-6-11-10/h2-6,12H,1H3 |

InChI Key |

KZZDIEUWRFVLCO-UHFFFAOYSA-N |

Canonical SMILES |

CSC1=C2C=CC=NC2=C(C=C1)S |

Origin of Product |

United States |

Foundational & Exploratory

synthesis and characterization of 5-(methylthio)quinoline-8-thiol

An In-depth Technical Guide on the Synthesis and Characterization of 5-(methylthio)quinoline-8-thiol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a proposed synthetic pathway and expected characterization data for the novel compound this compound. Due to the absence of published literature on the direct synthesis of this specific molecule, the following protocols are based on established chemical transformations for analogous quinoline derivatives. Experimental validation is recommended.

Proposed Synthesis

The proposed synthesis of this compound is a multi-step process commencing from the commercially available 8-hydroxyquinoline. The synthetic strategy involves the introduction of a chloro group at the 5-position, followed by a nucleophilic substitution to install the methylthio group, and finally, the conversion of the 8-hydroxyl group to a thiol via a Newman-Kwart rearrangement.

Caption: Proposed synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of 5-Chloro-8-hydroxyquinoline

This procedure is adapted from the Skraup synthesis of quinoline derivatives.[1][2]

-

Materials: 4-chloro-2-aminophenol, glycerol, concentrated sulfuric acid, an oxidizing agent (e.g., 4-chloro-2-nitrophenol), and sodium hydroxide solution.

-

Procedure:

-

In a three-necked round-bottom flask equipped with a mechanical stirrer, dropping funnel, and a condenser, a mixture of 4-chloro-2-aminophenol and 4-chloro-2-nitrophenol is heated with glycerol.

-

Concentrated sulfuric acid is added dropwise to the heated mixture, maintaining the temperature between 100-170°C.[1] The reaction is exothermic and requires careful control of the addition rate.

-

After the addition is complete, the reaction mixture is heated for an additional 3-5 hours to ensure the completion of the cyclization.[1]

-

The mixture is then cooled and cautiously poured into a large volume of water.

-

The acidic solution is neutralized with a concentrated sodium hydroxide solution until a precipitate is formed.

-

The crude 5-chloro-8-hydroxyquinoline is collected by filtration, washed with water, and can be further purified by recrystallization from a suitable solvent like ethanol or by treatment with activated carbon and hydrochloric acid.[2]

-

Step 2: Synthesis of 5-(Methylthio)-8-hydroxyquinoline

This step involves a nucleophilic aromatic substitution of the chloro group with a methylthiolate anion.

-

Materials: 5-chloro-8-hydroxyquinoline, sodium methanethiolate (NaSMe), and a polar aprotic solvent such as N,N-dimethylformamide (DMF).

-

Procedure:

-

5-chloro-8-hydroxyquinoline is dissolved in DMF in a round-bottom flask.

-

Sodium methanethiolate is added to the solution in a slight excess.

-

The reaction mixture is heated, for instance to 80-100°C, and stirred for several hours until TLC or GC-MS analysis indicates the consumption of the starting material.

-

After cooling, the reaction mixture is poured into water, and the product is extracted with an organic solvent (e.g., ethyl acetate).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel.

-

Step 3: Synthesis of this compound via Newman-Kwart Rearrangement

This three-part process converts the hydroxyl group into a thiol group.

-

Part A: Synthesis of 5-(Methylthio)quinolin-8-yl dimethylthiocarbamate

-

Materials: 5-(methylthio)-8-hydroxyquinoline, dimethylthiocarbamoyl chloride, and a base (e.g., pyridine or triethylamine).

-

Procedure:

-

5-(methylthio)-8-hydroxyquinoline is dissolved in a suitable solvent like pyridine or dichloromethane with triethylamine.

-

Dimethylthiocarbamoyl chloride is added portion-wise to the solution at 0°C.

-

The reaction is allowed to warm to room temperature and stirred overnight.

-

The reaction mixture is then worked up by adding water and extracting the product with an organic solvent.

-

The organic layer is washed, dried, and concentrated to yield the crude O-thiocarbamate, which can be purified by chromatography.

-

-

-

Part B: Thermal Rearrangement to S-(5-(Methylthio)quinolin-8-yl) dimethylcarbamothioate

-

Procedure:

-

The purified 5-(methylthio)quinolin-8-yl dimethylthiocarbamate is heated to a high temperature (typically 200-250°C) in an inert atmosphere.

-

The progress of the rearrangement is monitored by TLC.

-

Once the rearrangement is complete, the crude S-thiocarbamate is cooled and can be purified by column chromatography.

-

-

-

Part C: Hydrolysis to this compound

-

Materials: S-(5-(Methylthio)quinolin-8-yl) dimethylcarbamothioate, a strong base (e.g., potassium hydroxide), and a solvent mixture (e.g., ethanol/water).

-

Procedure:

-

The S-thiocarbamate is dissolved in a mixture of ethanol and water.

-

A solution of potassium hydroxide is added, and the mixture is refluxed for several hours.

-

After cooling, the reaction mixture is acidified with a mineral acid (e.g., HCl) to precipitate the thiol.

-

The product, this compound, is collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization.

-

-

Characterization

The following tables summarize the predicted physicochemical and spectroscopic data for this compound.

Physicochemical Properties

| Property | Predicted Value |

| Molecular Formula | C₁₀H₉NS₂ |

| Molecular Weight | 207.32 g/mol |

| Appearance | Yellowish solid |

Predicted Spectroscopic Data

¹H NMR Spectroscopy

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.8 | dd | 1H | H-2 |

| ~7.5 | dd | 1H | H-3 |

| ~8.4 | dd | 1H | H-4 |

| ~7.6 | d | 1H | H-6 |

| ~7.2 | d | 1H | H-7 |

| ~3.5 | s | 1H | -SH |

| ~2.5 | s | 3H | -SCH₃ |

¹³C NMR Spectroscopy

| Chemical Shift (δ, ppm) | Assignment |

| ~150 | C-2 |

| ~122 | C-3 |

| ~136 | C-4 |

| ~148 | C-4a |

| ~130 | C-5 |

| ~128 | C-6 |

| ~125 | C-7 |

| ~135 | C-8 |

| ~129 | C-8a |

| ~15 | -SCH₃ |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3050 | Medium | Aromatic C-H stretch |

| ~2550 | Weak | S-H stretch[3] |

| ~1600, ~1500, ~1450 | Medium-Strong | Aromatic C=C stretch |

| ~700 | Medium | C-S stretch[4] |

Mass Spectrometry (MS)

| m/z | Interpretation |

| 207 | [M]⁺ (Molecular ion) |

| 192 | [M - CH₃]⁺ |

| 174 | [M - SH]⁺ |

| 160 | [M - SCH₃]⁺ |

Logical Relationships in Synthesis

The synthesis of this compound follows a logical progression of functional group transformations on the quinoline core. The workflow illustrates the sequential modification of the starting material to achieve the desired target molecule.

Caption: Logical progression of the proposed synthesis.

References

- 1. CN102267943B - Method for preparing 5-chloro-8-hydroxyquinoline - Google Patents [patents.google.com]

- 2. Method for preparing 5-chloro-8-hydroxyquinoline - Eureka | Patsnap [eureka.patsnap.com]

- 3. Reflection Absorption Infrared Spectroscopy Characterization of SAM Formation from 8-Mercapto-N-(phenethyl)octanamide Thiols with Phe Ring and Amide Groups [mdpi.com]

- 4. Infra-red spectra of thiophenol and thioglycollic acid - Transactions of the Faraday Society (RSC Publishing) [pubs.rsc.org]

Physicochemical Properties of 5-(methylthio)quinoline-8-thiol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties of the heterocyclic compound 5-(methylthio)quinoline-8-thiol. Due to the limited availability of direct experimental data for this specific molecule, this guide also incorporates data from closely related analogs, namely 8-quinolinethiol and 2-(methylthio)quinoline-8-thiol, to provide a comparative context for its potential characteristics. All quantitative data is presented in structured tables for ease of reference, and where available, experimental protocols are detailed.

Core Physicochemical Properties

The fundamental physicochemical properties of a compound are crucial for its handling, formulation, and mechanism of action in biological systems. For this compound, the available and comparative data are summarized below.

| Property | This compound | 8-Quinolinethiol (Analog) | 2-(methylthio)quinoline-8-thiol (Analog) | Data Source |

| CAS Number | 32433-56-0 | 491-33-8 | 89647-37-0 | [1][2][3] |

| Molecular Formula | C10H9NS2 | C9H7NS | C10H9NS2 | [1][2][3] |

| Molecular Weight | 207.32 g/mol | 161.23 g/mol | 207.3 g/mol | [1][2][3] |

| Melting Point | Data not available | 58.5 °C | Data not available | [2] |

| Boiling Point | Data not available | 296 °C | Data not available | [2] |

| Solubility | Data not available | Ethanol: soluble 50 mg/mL[4] | Data not available | [4] |

| pKa | Data not available | Data not available | Data not available | |

| LogP (Computed) | Data not available | Data not available | 3.2 | [3] |

Note: The absence of experimental data for several key properties of this compound highlights a significant research gap. The provided data for analogs should be used as a preliminary reference with caution.

Synthesis and Characterization

A common synthetic route to produce 8-mercaptoquinolines involves the reduction of the corresponding quinoline-8-sulfonyl chloride. This process is a well-established method in heterocyclic chemistry.

A generalized workflow for such a synthesis is depicted below:

Caption: Generalized synthetic workflow for 8-quinolinethiols.

Experimental Protocol: General Synthesis of 8-Mercaptoquinoline (Analog)[2]

A representative protocol for the synthesis of the parent compound, 8-mercaptoquinoline, involves the reduction of quinoline-8-sulfonyl chloride.[2]

Materials:

-

Quinoline-8-sulfonyl chloride

-

Stannous chloride (or triphenylphosphine as an alternative reducing agent)

-

Appropriate solvent (e.g., hydrochloric acid for stannous chloride reduction)

Procedure:

-

Dissolve quinoline-8-sulfonyl chloride in a suitable solvent.

-

Add the reducing agent (e.g., stannous chloride) to the solution.

-

The reaction mixture is typically stirred at a specific temperature for a set duration to ensure complete reduction.

-

Upon completion, the product is isolated through extraction and purified, often by recrystallization or chromatography.

Characterization: The synthesized compound would then be characterized using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and purity.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

-

Infrared (IR) Spectroscopy: To identify functional groups.

-

Melting Point Analysis: To assess purity.

Potential Biological Activity

Direct studies on the biological activity of this compound are not extensively reported. However, the broader class of quinoline derivatives is known to exhibit a wide range of pharmacological effects. The quinoline scaffold is a key component in numerous compounds with diverse biological activities.

Substituted quinolines have been investigated for their potential as:

The biological activity of these compounds is often linked to their ability to chelate metal ions and interact with various biological targets.

Caption: Potential biological activities of the quinoline scaffold.

Conclusion

This compound is a compound for which detailed physicochemical and biological data are largely unavailable in publicly accessible literature. This guide has compiled the known identifying information and presented comparative data from closely related analogs to offer a preliminary understanding of its properties. The significant data gaps identified herein represent opportunities for further research to fully characterize this molecule and explore its potential applications in drug development and other scientific fields. Researchers are encouraged to perform experimental validation of the estimated properties and to investigate the synthesis and biological profile of this compound.

References

- 1. 32433-56-0|this compound|BLD Pharm [bldpharm.com]

- 2. 8-Mercaptoquinoline - Wikipedia [en.wikipedia.org]

- 3. 8-Quinolinethiol, 2-(methylthio)- | C10H9NS2 | CID 12133638 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 8-Quinolinethiol 97 34006-16-1 [sigmaaldrich.com]

- 5. Investigating the Spectrum of Biological Activity of Substituted Quinoline-2-Carboxamides and Their Isosteres † - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic and Synthetic Profile of 5-(Methylthio)quinoline-8-thiol: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the anticipated spectroscopic characteristics and a plausible synthetic route for 5-(methylthio)quinoline-8-thiol. Due to a lack of publicly available experimental data for this specific compound, the information presented herein is a projection based on the analysis of structurally related quinoline derivatives. This document aims to serve as a valuable resource for researchers interested in the synthesis and characterization of novel quinoline-based compounds.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These values are estimated by analogy to known quinoline, methylthio, and thiol-substituted aromatic compounds.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 | 8.8 - 9.0 | dd | ~4.5, 1.5 |

| H-3 | 7.4 - 7.6 | dd | ~8.5, 4.5 |

| H-4 | 8.2 - 8.4 | dd | ~8.5, 1.5 |

| H-6 | 7.5 - 7.7 | d | ~8.0 |

| H-7 | 7.2 - 7.4 | d | ~8.0 |

| -SH | 3.5 - 4.5 | s (broad) | - |

| -SCH₃ | 2.5 - 2.7 | s | - |

Solvent: CDCl₃. Reference: Tetramethylsilane (TMS) at 0.00 ppm.

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-2 | 148 - 150 |

| C-3 | 121 - 123 |

| C-4 | 135 - 137 |

| C-4a | 127 - 129 |

| C-5 | 130 - 132 |

| C-6 | 125 - 127 |

| C-7 | 128 - 130 |

| C-8 | 145 - 147 |

| C-8a | 140 - 142 |

| -SCH₃ | 15 - 17 |

Solvent: CDCl₃.

Table 3: Predicted Infrared (IR) Spectroscopy Data

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| S-H stretch | 2550 - 2600 | Weak |

| C-H stretch (aromatic) | 3000 - 3100 | Medium |

| C-H stretch (aliphatic) | 2850 - 2960 | Medium |

| C=N stretch (quinoline) | 1600 - 1620 | Medium |

| C=C stretch (aromatic) | 1450 - 1580 | Strong |

| C-S stretch | 600 - 800 | Medium |

Sample preparation: KBr pellet.

Table 4: Predicted Mass Spectrometry (MS) Data

| Technique | Predicted m/z | Interpretation |

| EI-MS | 205 | [M]⁺• (Molecular Ion) |

| 190 | [M - CH₃]⁺ | |

| 172 | [M - SH]⁺ | |

| 162 | [M - CH₃S]⁺ |

Ionization Mode: Electron Ionization (EI). The predicted fragmentation pattern is based on the stability of the quinoline ring system.

Proposed Experimental Protocols

The following protocols describe a plausible synthetic route and the standard procedures for obtaining the spectroscopic data.

Synthesis of this compound

This proposed synthesis is a multi-step process starting from 8-hydroxyquinoline, a readily available starting material.

Step 1: Synthesis of 8-Hydroxy-5-nitroquinoline

-

To a solution of 8-hydroxyquinoline in concentrated sulfuric acid, slowly add a nitrating mixture (concentrated nitric acid and concentrated sulfuric acid) at 0-5 °C.

-

Stir the reaction mixture at room temperature for 4-6 hours.

-

Pour the reaction mixture onto crushed ice and neutralize with a sodium hydroxide solution.

-

Filter the resulting precipitate, wash with water, and dry to yield 8-hydroxy-5-nitroquinoline.

Step 2: Synthesis of 8-Methoxy-5-nitroquinoline

-

Suspend 8-hydroxy-5-nitroquinoline in a suitable solvent such as dimethylformamide (DMF).

-

Add a base like potassium carbonate, followed by methyl iodide.

-

Heat the reaction mixture at 60-70 °C for 8-10 hours.

-

After completion, pour the reaction mixture into water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain 8-methoxy-5-nitroquinoline.

Step 3: Synthesis of 5-Amino-8-methoxyquinoline

-

Dissolve 8-methoxy-5-nitroquinoline in ethanol.

-

Add a reducing agent such as tin(II) chloride dihydrate and heat the mixture to reflux for 3-4 hours.

-

Cool the reaction mixture, make it alkaline with a sodium hydroxide solution, and extract the product with dichloromethane.

-

Dry the organic layer and remove the solvent to yield 5-amino-8-methoxyquinoline.

Step 4: Synthesis of 8-Methoxy-5-(methylthio)quinoline

-

Dissolve 5-amino-8-methoxyquinoline in an acidic aqueous solution.

-

Cool the solution to 0-5 °C and add a solution of sodium nitrite to form the diazonium salt.

-

In a separate flask, prepare a solution of sodium methyl mercaptide.

-

Slowly add the diazonium salt solution to the sodium methyl mercaptide solution.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Extract the product with an organic solvent, wash with brine, dry, and purify by column chromatography to give 8-methoxy-5-(methylthio)quinoline.

Step 5: Synthesis of this compound

-

Treat 8-methoxy-5-(methylthio)quinoline with a strong demethylating agent like boron tribromide in an inert solvent (e.g., dichloromethane) at low temperature.

-

Allow the reaction to proceed for several hours.

-

Quench the reaction carefully with methanol and then water.

-

Extract the product, dry the organic layer, and purify by chromatography to obtain the final product, this compound.

Spectroscopic Characterization

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra would be recorded on a 400 MHz or 500 MHz spectrometer using CDCl₃ as the solvent and TMS as an internal standard.

-

IR Spectroscopy: The IR spectrum would be obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample would be prepared as a KBr pellet.

-

Mass Spectrometry: Mass spectra would be acquired on a mass spectrometer with an electron ionization (EI) source.

Visualized Experimental Workflow

The following diagram illustrates the proposed synthetic and analytical workflow for this compound.

Caption: Synthetic and analytical workflow for this compound.

An In-depth Technical Guide to 5-(Methylthio)quinoline-8-thiol: Synthesis, Characterization, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-(methylthio)quinoline-8-thiol, a sulfur-containing quinoline derivative of interest in medicinal chemistry and materials science. While the definitive crystal structure of this specific compound is not currently available in the public domain, this document outlines its structural characteristics, proposes detailed protocols for its synthesis and crystallization, and discusses its potential biological activities based on extensive literature analysis of analogous compounds. This guide serves as a valuable resource for researchers investigating the therapeutic and material applications of substituted quinoline-8-thiols.

Introduction

Quinoline derivatives are a prominent class of heterocyclic compounds with a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3] The introduction of a thiol group at the 8-position and an alkylthio group at the 5-position of the quinoline scaffold can significantly modulate its physicochemical and biological properties. Specifically, the 8-thiol moiety is known to act as a potent chelating agent for various metal ions, a property that is often linked to the biological activity of these compounds.[4] This guide focuses on the 5-methylthio derivative, this compound, providing a detailed examination of its synthesis, purification, and potential applications.

Structural and Physicochemical Properties

While the crystal structure of this compound has not been experimentally determined, its molecular structure can be inferred from its constituent parts. The molecule consists of a planar quinoline ring system substituted with a methylthio (-SCH₃) group at the 5-position and a thiol (-SH) group at the 8-position. The presence of the thiol group and the nitrogen atom in the quinoline ring allows for bidentate chelation of metal ions.

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value |

| Molecular Formula | C₁₀H₉NS₂ |

| Molecular Weight | 207.32 g/mol |

| XLogP3 | 3.2 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 3 |

| Rotatable Bond Count | 1 |

Data predicted using computational tools.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be approached through a multi-step process starting from 8-hydroxyquinoline. The following protocol is a proposed synthetic route based on established methodologies for related quinoline derivatives.[4][5]

Step 1: Synthesis of 8-(benzyloxy)quinoline

-

To a solution of 8-hydroxyquinoline (1 equivalent) in dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 2 equivalents).

-

Stir the mixture at room temperature for 30 minutes.

-

Add benzyl chloride (1.2 equivalents) dropwise to the reaction mixture.

-

Heat the reaction mixture to 80°C and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Collect the precipitate by filtration, wash with water, and dry under vacuum to yield 8-(benzyloxy)quinoline.

Step 2: Synthesis of 8-(benzyloxy)-5-(methylthio)quinoline

-

To a solution of 8-(benzyloxy)quinoline (1 equivalent) in a suitable solvent such as dichloromethane, add N-chlorosuccinimide (NCS, 1.1 equivalents) and stir at room temperature to obtain 5-chloro-8-(benzyloxy)quinoline.

-

In a separate flask, prepare a solution of sodium thiomethoxide (NaSMe) by reacting methanethiol with sodium hydride in anhydrous tetrahydrofuran (THF).

-

Add the solution of 5-chloro-8-(benzyloxy)quinoline to the sodium thiomethoxide solution at 0°C.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Quench the reaction with saturated aqueous ammonium chloride solution and extract the product with an organic solvent.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to obtain 8-(benzyloxy)-5-(methylthio)quinoline.

Step 3: Deprotection to Yield 5-(Methylthio)quinolin-8-ol

-

Dissolve 8-(benzyloxy)-5-(methylthio)quinoline (1 equivalent) in a suitable solvent such as ethanol.

-

Add a catalytic amount of palladium on carbon (10% Pd/C).

-

Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr apparatus) at room temperature for 4-6 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to obtain 5-(methylthio)quinolin-8-ol.

Step 4: Thionation to Yield this compound

-

To a solution of 5-(methylthio)quinolin-8-ol (1 equivalent) in anhydrous toluene, add Lawesson's reagent (0.5 equivalents).

-

Reflux the reaction mixture for 4-8 hours, monitoring by TLC.

-

Cool the reaction mixture and remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford this compound.

Crystallization Protocol

Obtaining high-quality crystals suitable for X-ray diffraction is crucial for determining the molecular structure. A general approach for the crystallization of this compound is as follows:

-

Solvent Selection: Screen a variety of solvents to determine the solubility of the purified compound. Ideal crystallization solvents are those in which the compound is sparingly soluble at room temperature but readily soluble at elevated temperatures. Common solvents to screen include ethanol, methanol, acetone, ethyl acetate, and hexane, as well as binary mixtures.

-

Slow Evaporation: Dissolve the compound in a suitable solvent in a loosely covered vial or beaker. Allow the solvent to evaporate slowly at room temperature over several days.

-

Slow Cooling: Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature. Slowly cool the solution to room temperature, and then transfer it to a refrigerator or freezer to induce crystallization.

-

Vapor Diffusion: Place a concentrated solution of the compound in a small, open vial. Place this vial inside a larger, sealed container that contains a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent vapor will slowly diffuse into the compound's solution, reducing its solubility and promoting crystal growth.

Potential Biological Activities and Signaling Pathways

Substituted quinolines are known to possess a wide range of biological activities. While the specific activity of this compound has not been extensively reported, the activities of related compounds suggest several potential therapeutic applications.

Table 2: Potential Biological Activities of Substituted Quinoline-8-thiols and Related Derivatives

| Biological Activity | Description | References |

| Antimicrobial | Many quinoline derivatives exhibit potent activity against a broad spectrum of bacteria and fungi. The mechanism often involves the chelation of essential metal ions required for microbial growth. | [1][6] |

| Anticancer | Certain quinoline compounds have demonstrated cytotoxic effects against various cancer cell lines. This activity can be attributed to the induction of apoptosis, inhibition of topoisomerase, or interference with cell signaling pathways. | [2] |

| Anti-inflammatory | Some quinoline derivatives have been shown to possess anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines and enzymes. | [3] |

| Antitubercular | Novel quinoline-based thiosemicarbazide derivatives have shown promising activity against Mycobacterium tuberculosis. | [7] |

The primary mechanism of action for many biologically active quinoline-8-thiols is believed to be their ability to chelate metal ions. This chelation can disrupt essential biological processes that are dependent on these metals.

Conclusion

This compound is a promising scaffold for the development of novel therapeutic agents and functional materials. Although its crystal structure remains to be elucidated, this guide provides a solid foundation for its synthesis, purification, and further investigation. The proposed experimental protocols and the summary of potential biological activities offer a roadmap for researchers interested in exploring the chemical and biological landscape of this intriguing molecule. Future work should focus on the successful synthesis and crystallization of this compound to enable a definitive structural characterization and a more detailed exploration of its biological and material properties.

References

- 1. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Natural Products, Synthesis, and Biological Activities of Quinolines (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Buy 5-(Decylsulfanyl)quinoline-8-thiol (EVT-15345146) | 60465-72-7 [evitachem.com]

- 5. rroij.com [rroij.com]

- 6. ijshr.com [ijshr.com]

- 7. pubs.acs.org [pubs.acs.org]

Unveiling the Photophysical Properties of 5-(methylthio)quinoline-8-thiol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic route and the experimental protocol for determining the fluorescence quantum yield of the novel compound 5-(methylthio)quinoline-8-thiol. Due to the absence of published data on this specific molecule, this document outlines a proposed synthesis and a standardized methodology for its photophysical characterization, enabling researchers to systematically investigate its potential applications.

Proposed Synthesis of this compound

A plausible synthetic pathway for this compound can be adapted from established methods for the synthesis of substituted quinoline thiols. The proposed multi-step synthesis is outlined below.

Experimental Protocol:

Step 1: Synthesis of 5-bromo-8-nitroquinoline. Commercially available 8-nitroquinoline is subjected to bromination using N-bromosuccinimide (NBS) in a suitable solvent such as sulfuric acid. The reaction mixture is stirred at room temperature to facilitate the electrophilic substitution at the C5 position of the quinoline ring.

Step 2: Synthesis of 5-(methylthio)-8-nitroquinoline. The resulting 5-bromo-8-nitroquinoline is then reacted with sodium thiomethoxide (NaSMe) in a polar aprotic solvent like dimethylformamide (DMF). This nucleophilic aromatic substitution reaction replaces the bromine atom with a methylthio group.

Step 3: Reduction of the nitro group to an amino group. The nitro group of 5-(methylthio)-8-nitroquinoline is reduced to an amino group to yield 5-(methylthio)quinolin-8-amine. This can be achieved using a standard reducing agent such as tin(II) chloride (SnCl2) in concentrated hydrochloric acid, followed by neutralization.

Step 4: Conversion of the amino group to a thiol group. The final step involves the conversion of the 8-amino group to an 8-thiol group. This can be accomplished via a Sandmeyer-type reaction. The 5-(methylthio)quinolin-8-amine is first diazotized using sodium nitrite (NaNO2) in an acidic medium (e.g., HCl) at low temperatures (0-5 °C). The resulting diazonium salt is then treated with a sulfur-containing nucleophile, such as potassium ethyl xanthate, followed by hydrolysis to yield the final product, this compound.

Determination of Fluorescence Quantum Yield

The fluorescence quantum yield (Φf) is a critical parameter that quantifies the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed. The relative method, using a well-characterized fluorescence standard, is a widely adopted and accessible approach for determining Φf.

Table 1: Quantum Yield Data for this compound

| Parameter | Value |

| Excitation Wavelength (λex) | TBD |

| Emission Wavelength (λem) | TBD |

| Absorbance at λex | TBD |

| Integrated Fluorescence Intensity | TBD |

| Refractive Index of Solvent | TBD |

| Quantum Yield of Standard (Φf,std) | Known Value |

| Calculated Quantum Yield (Φf,sample) | TBD |

| TBD: To be determined experimentally. |

Experimental Protocol for Relative Quantum Yield Determination:

1. Selection of a Suitable Fluorescence Standard: A standard with a known quantum yield and with absorption and emission spectra that overlap with the sample should be chosen. For quinoline derivatives, quinine sulfate in 0.1 M H₂SO₄ (Φf = 0.54) is a common choice.

2. Preparation of Solutions: Prepare a series of dilute solutions of both the sample (this compound) and the standard in the same solvent. The absorbance of these solutions at the chosen excitation wavelength should be kept below 0.1 to minimize inner filter effects.

3. Measurement of Absorbance Spectra: Record the UV-Vis absorbance spectra of all prepared solutions using a spectrophotometer. Determine the absorbance value at the excitation wavelength (λex) for each solution.

4. Measurement of Fluorescence Spectra: Using a spectrofluorometer, record the fluorescence emission spectra of all solutions. The excitation wavelength should be the same for both the sample and the standard. The emission spectra should be corrected for the wavelength-dependent response of the instrument.

5. Data Analysis and Calculation: The quantum yield of the sample (Φf,sample) can be calculated using the following equation:

Φf,sample = Φf,std * (Isample / Istd) * (Astd / Asample) * (η²sample / η²std)

Where:

-

Φf,std is the quantum yield of the standard.

-

I is the integrated fluorescence intensity.

-

A is the absorbance at the excitation wavelength.

-

η is the refractive index of the solvent.

A plot of integrated fluorescence intensity versus absorbance for both the sample and the standard should yield a straight line. The ratio of the slopes of these lines can be used in the calculation for a more accurate determination.

Visualizations

Caption: Proposed synthetic workflow for this compound.

Caption: Experimental workflow for relative quantum yield determination.

Solubility Profile of 5-(methylthio)quinoline-8-thiol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of 5-(methylthio)quinoline-8-thiol in organic solvents. Due to the limited availability of specific quantitative solubility data for this compound in publicly accessible literature, this document focuses on providing a qualitative understanding based on structurally similar compounds and outlines a comprehensive experimental protocol for precise solubility determination.

Estimated Solubility in Organic Solvents

Based on the structure of this compound, which possesses both a polar thiol group and a nonpolar methylthio group, it is anticipated to be soluble in a range of common organic solvents. The presence of the sulfur-containing functional groups may enhance its solubility in polar aprotic solvents and some polar protic solvents.

Table 1: Estimated Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Class | Representative Solvents | Estimated Solubility | Rationale |

| Polar Aprotic | Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile | Good to High | The polar nature of these solvents can effectively solvate the quinoline ring and the thiol group. |

| Polar Protic | Ethanol, Methanol | Moderate | The thiol group can participate in hydrogen bonding, but the overall nonpolar character of the molecule may limit high solubility. |

| Nonpolar Aprotic | Chloroform, Dichloromethane | Moderate to Good | The aromatic quinoline ring and the methylthio group contribute to van der Waals interactions with these solvents. |

| Ethers | 1,4-Dioxane, Tetrahydrofuran (THF) | Moderate to Good | These solvents have both polar and nonpolar characteristics that can interact with different parts of the molecule. |

| Hydrocarbons | Hexane, Toluene | Low | The overall polarity of the molecule is likely too high for significant solubility in nonpolar hydrocarbon solvents. |

Note: This table is an estimation based on the solubility of analogous compounds and the chemical structure of this compound. Experimental verification is required for precise quantitative data.

Experimental Protocol for Solubility Determination

To obtain accurate and reliable solubility data for this compound, a standardized experimental protocol should be followed. The following outlines a general method using High-Performance Liquid Chromatography (HPLC), a sensitive and widely used technique for such determinations.

Materials and Reagents

-

This compound (high purity)

-

Selected organic solvents (HPLC grade)

-

Calibrated analytical balance

-

Vortex mixer

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

HPLC system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

Experimental Procedure

-

Preparation of Saturated Solutions:

-

Accurately weigh an excess amount of this compound and add it to a known volume of the selected organic solvent in a sealed vial.

-

Vortex the mixture for a short period to facilitate initial dispersion.

-

Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C) and agitate for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vials to stand undisturbed for a short time to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette.

-

Filter the collected supernatant through a syringe filter to remove any undissolved solid particles.

-

Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.

-

-

Quantitative Analysis by HPLC:

-

Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

-

Develop a suitable HPLC method for the analysis of this compound. This includes selecting an appropriate column, mobile phase, flow rate, and detector wavelength. A C18 column with a mobile phase of acetonitrile and water is a common starting point for such compounds[2].

-

Inject the standard solutions to construct a calibration curve by plotting peak area against concentration.

-

Inject the diluted sample solution and determine its concentration from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the concentration of the saturated solution by taking into account the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL, g/L, or mol/L.

-

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of the solubility of this compound.

Caption: Workflow for the experimental determination of solubility.

Conclusion

While specific quantitative solubility data for this compound remains to be experimentally determined and published, this guide provides a foundational understanding for researchers. The provided qualitative estimates, based on the behavior of analogous compounds, offer initial guidance for solvent selection. The detailed experimental protocol outlines a robust method for generating precise and reliable solubility data, which is crucial for applications in drug development, chemical synthesis, and material science. The successful execution of these experimental procedures will enable the scientific community to build a comprehensive solubility profile for this compound.

References

Theoretical Calculations of 5-(Methylthio)quinoline-8-thiol Properties: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical methodologies used to calculate the physicochemical and electronic properties of 5-(methylthio)quinoline-8-thiol. Given the scarcity of direct experimental and theoretical data for this specific compound, this document outlines a robust computational approach based on established methods for analogous quinoline derivatives. The aim is to furnish researchers with a foundational framework for in silico characterization, which is a crucial step in modern drug discovery and materials science.

Introduction to this compound

Quinoline derivatives are a significant class of heterocyclic compounds with a wide array of applications in medicinal chemistry and materials science.[1] The introduction of a thiol group at the 8-position and a methylthio group at the 5-position of the quinoline scaffold is expected to modulate its electronic properties, metal-chelating capabilities, and biological activity. Theoretical calculations, particularly those based on Density Functional Theory (DFT), offer a powerful and cost-effective means to predict the molecular structure, reactivity, and spectroscopic features of such novel compounds before their synthesis.[2][3]

Theoretical Methodology

The recommended computational approach for characterizing this compound is based on Density Functional Theory (DFT), a workhorse in quantum chemical calculations for molecules of this size.

Computational Workflow

A typical workflow for the theoretical characterization of this compound is depicted in the diagram below. This process starts with the initial drawing of the molecule and proceeds through geometry optimization, frequency analysis, and the calculation of various molecular properties.

Caption: A flowchart illustrating the computational steps for the theoretical analysis of this compound.

Key Theoretical Protocols

2.2.1. Geometry Optimization: The initial 3D structure of this compound should be optimized to find its most stable conformation (a minimum on the potential energy surface).

-

Method: Density Functional Theory (DFT).

-

Functional: Becke, 3-parameter, Lee-Yang-Parr (B3LYP) is a widely used and well-validated functional for organic molecules.[4][5]

-

Basis Set: A Pople-style basis set such as 6-311+G(d,p) is recommended to provide a good balance between accuracy and computational cost. The inclusion of diffuse functions (+) is important for accurately describing anions and molecules with lone pairs, while polarization functions (d,p) are crucial for describing chemical bonds.[6]

-

Solvation Model: To simulate a more realistic environment, a continuum solvation model like the Polarizable Continuum Model (PCM) can be employed, using a solvent such as water or ethanol.

2.2.2. Frequency Calculations: Following geometry optimization, frequency calculations are essential to confirm that the optimized structure corresponds to a true energy minimum.

-

Procedure: The absence of imaginary frequencies in the output indicates a stable structure.

-

Application: The calculated vibrational frequencies can be used to predict the infrared (IR) spectrum of the molecule.

2.2.3. Electronic Property Calculations: Once a stable geometry is obtained, various electronic properties can be calculated to understand the molecule's reactivity and potential applications.

-

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, and their energy gap (ΔE = ELUMO - EHOMO), are crucial indicators of chemical reactivity and electronic transitions. A smaller energy gap generally suggests higher reactivity.[2]

-

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution on the molecule's surface, indicating regions that are electron-rich (nucleophilic) and electron-poor (electrophilic).[4]

-

Natural Bond Orbital (NBO) Analysis: NBO analysis can provide insights into intramolecular interactions, such as hyperconjugation and charge delocalization.[4]

2.2.4. Spectroscopic Property Simulations: Theoretical calculations can predict spectroscopic properties that can be compared with experimental data.

-

UV-Vis Spectra: Time-Dependent DFT (TD-DFT) calculations can be used to predict the electronic absorption spectra (UV-Vis), providing information about the electronic transitions within the molecule.

-

IR Spectra: As mentioned, the vibrational frequencies from the frequency calculation can be used to generate a theoretical IR spectrum.

2.2.5. Physicochemical Property Predictions:

-

pKa: The acid dissociation constant (pKa) can be estimated using various theoretical models, often involving the calculation of the Gibbs free energy of deprotonation in a solvent.

-

Redox Potential: The redox potential can be predicted by calculating the Gibbs free energy change for the oxidation or reduction of the molecule.

Predicted Properties and Data Presentation

While specific calculated values for this compound are not yet available in the literature, the following tables provide a template for how such data should be presented for clarity and comparative analysis.

Table 1: Calculated Electronic Properties of this compound

| Property | Value (Gas Phase) | Value (in Water, PCM) |

| HOMO Energy (eV) | Calculated Value | Calculated Value |

| LUMO Energy (eV) | Calculated Value | Calculated Value |

| Energy Gap (ΔE) (eV) | Calculated Value | Calculated Value |

| Dipole Moment (Debye) | Calculated Value | Calculated Value |

Table 2: Predicted Physicochemical Properties of this compound

| Property | Predicted Value |

| pKa (Thiol Group) | Calculated Value |

| pKa (Quinoline Nitrogen) | Calculated Value |

| First Oxidation Potential (V) | Calculated Value |

| First Reduction Potential (V) | Calculated Value |

Proposed Experimental Protocols for Validation

Theoretical predictions should ideally be validated by experimental data. The following are standard experimental protocols for characterizing quinoline derivatives.

4.1. Synthesis and Characterization

The synthesis of this compound would likely involve a multi-step process, potentially starting from 8-hydroxyquinoline or a related precursor. Characterization would involve:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR to confirm the molecular structure.

-

Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition.

-

Infrared (IR) Spectroscopy: To identify characteristic functional groups, which can be compared with the calculated IR spectrum.

4.2. Physicochemical Property Measurement

-

pKa Determination: Potentiometric titration or UV-Vis spectrophotometric titration are common methods for determining pKa values.

-

Redox Potential Measurement: Cyclic voltammetry is the standard technique for determining the oxidation and reduction potentials of a compound.

Signaling Pathways and Logical Relationships

The interaction of this compound with biological systems or its application in materials science will depend on its physicochemical properties. The diagram below illustrates the logical relationship between its structural features and potential applications.

Caption: A diagram showing the relationship between the structure of this compound, its properties, and potential applications.

Conclusion

This technical guide has outlined a comprehensive theoretical framework for the characterization of this compound. By employing DFT calculations with appropriate functionals and basis sets, it is possible to predict a wide range of molecular properties. These in silico predictions, when coupled with experimental validation, can significantly accelerate the research and development process for new drugs and materials based on the quinoline scaffold. The provided templates for data presentation and visualization are intended to ensure clarity and facilitate the dissemination of future research findings in this area.

References

- 1. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 2. 2751837-60-0|8-Methyl-5-(methylthio)quinoline|BLD Pharm [bldpharm.com]

- 3. Novel Quinoline-Based Thiosemicarbazide Derivatives: Synthesis, DFT Calculations, and Investigation of Antitubercular, Antibacterial, and Antifungal Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. mdpi.com [mdpi.com]

The Potent Biological Activities of Sulfur-Containing Quinoline Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold, a bicyclic aromatic heterocycle, is a cornerstone in medicinal chemistry, renowned for its presence in a wide array of biologically active compounds. The incorporation of sulfur-containing functionalities into the quinoline ring system has emerged as a powerful strategy in drug discovery, leading to the development of novel therapeutic agents with a broad spectrum of activities. This technical guide provides an in-depth overview of the biological activities of sulfur-containing quinoline compounds, with a focus on their anticancer and antimicrobial properties. It includes a compilation of quantitative data, detailed experimental protocols for key biological assays, and visualizations of relevant signaling pathways and experimental workflows to support researchers in this dynamic field.

Anticancer Activity of Sulfur-Containing Quinoline Derivatives

Sulfur-containing quinoline derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against a variety of cancer cell lines. Two prominent classes of these compounds are quinoline-sulfonamides and quinoline-thiosemicarbazones. Their anticancer effects are often attributed to the induction of apoptosis through various cellular mechanisms, including the generation of reactive oxygen species (ROS) and the inhibition of critical signaling pathways such as the PI3K/AKT/mTOR pathway.

Quantitative Anticancer Activity Data

The in vitro anticancer activity of representative sulfur-containing quinoline compounds is summarized below. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

| Compound Class | Compound | Cancer Cell Line | IC50 (µM) | Reference |

| Quinoline-Sulfonamide | 8-hydroxy-N-methyl-N-(prop-2-yn-1-yl)quinoline-5-sulfonamide (3c) | C-32 (Amelanotic Melanoma) | 21.8 | [1][2] |

| MDA-MB-231 (Breast Adenocarcinoma) | 22.6 | [1][2] | ||

| A549 (Lung Adenocarcinoma) | 22.6 | [1][2] | ||

| Quinoline-Chalcone Hybrid | Compound 9i | A549 (Lung Cancer) | 1.91 | [3] |

| K-562 (Leukemia) | 2.33 | [3] | ||

| Quinoline-Chalcone Hybrid | Compound 9j | A549 (Lung Cancer) | 2.15 | [3] |

| K-562 (Leukemia) | 5.29 | [3] | ||

| Tetrahydroquinoline Derivative | 4ag (4-trifluoromethyl substituted) | SNB19 (Glioblastoma) | 38.3 | [4][5][6] |

| LN229 (Glioblastoma) | 40.6 | [4][5][6] | ||

| Imidazoquinoline Derivative | 5c derivative | U-87MG (Glioblastoma) | 11.91 | [7] |

| Pyrimido[1″,2″:1,5]pyrazolo[3,4-b]quinolone | IND-2 | PC-3 (Prostate Cancer) | 3.0 | [8] |

| DU-145 (Prostate Cancer) | 3.5 | [8] |

Antimicrobial Activity of Sulfur-Containing Quinoline Derivatives

The versatility of sulfur-containing quinoline compounds extends to their significant antimicrobial properties. These compounds have shown efficacy against a range of pathogenic bacteria and fungi, including drug-resistant strains.

Quantitative Antimicrobial Activity Data

The in vitro antimicrobial activity of selected sulfur-containing quinoline compounds is presented below. The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation.

| Compound Class | Compound | Microorganism | MIC (µg/mL) | Reference |

| Quinoline-Thiosemicarbazide | QST10 | Candida albicans | 31.25 | [9] |

| QST2 | Candida albicans | 250 | [9] | |

| QST8 | Staphylococcus aureus | 250 | [9] | |

| QST9 | Staphylococcus aureus | 250 | [9] | |

| Quinoline-Sulfonamide Hybrid | QS3 | Pseudomonas aeruginosa | 64 | |

| Enterococcus faecalis | 128 | |||

| Escherichia coli | 128 | |||

| Salmonella typhi | 512 | |||

| Quinoline-Sulfonamide Complex | Cadmium (II) Complex | Staphylococcus aureus ATCC25923 | 0.1904 | |

| Escherichia coli ATCC25922 | 6.09 | |||

| Candida albicans ATCC10231 | 0.1904 |

Mechanisms of Action

ROS-Mediated Apoptosis

Several sulfur-containing quinoline derivatives exert their anticancer effects by inducing oxidative stress within cancer cells. This leads to an increase in intracellular Reactive Oxygen Species (ROS), which can damage cellular components and trigger programmed cell death, or apoptosis.

Caption: ROS-mediated apoptosis pathway.

Inhibition of PI3K/AKT/mTOR Signaling Pathway

The PI3K/AKT/mTOR signaling pathway is a crucial regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. Certain sulfur-containing quinoline compounds have been shown to inhibit key components of this pathway, leading to the suppression of tumor growth.[10][11]

Caption: Inhibition of the PI3K/AKT/mTOR pathway.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are intended to serve as a starting point for researchers and may require optimization based on specific experimental conditions and cell lines.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes can, under defined conditions, reflect the number of viable cells present.

Materials:

-

Cancer cell lines

-

Complete growth medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

-

Phosphate-buffered saline (PBS)

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well microplates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compounds in the growth medium. After 24 hours of incubation, remove the medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) × 100 The IC50 value is determined by plotting the percentage of viability against the compound concentration.

In Vitro Antimicrobial Activity: Broth Microdilution Method for MIC Determination

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Materials:

-

Bacterial or fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

Test compounds dissolved in a suitable solvent (e.g., DMSO)

-

Sterile 96-well microplates

-

Microplate reader (optional, for spectrophotometric reading)

Procedure:

-

Inoculum Preparation: Prepare a standardized inoculum of the microorganism equivalent to a 0.5 McFarland standard. This is then further diluted in the broth to achieve a final concentration of approximately 5 × 10⁵ CFU/mL in the test wells.

-

Compound Dilution: Prepare a serial two-fold dilution of the test compounds in the broth medium directly in the 96-well microplate. The final volume in each well is typically 100 µL.

-

Inoculation: Add 100 µL of the standardized inoculum to each well containing the diluted compound, bringing the total volume to 200 µL. Include a growth control (broth and inoculum, no compound) and a sterility control (broth only).

-

Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, or as appropriate for fungi.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.

Experimental Workflow for In Vitro Anticancer Screening

The general workflow for the initial screening of novel compounds for anticancer activity is a multi-step process designed to identify promising candidates for further development.

Caption: In vitro anticancer drug screening workflow.

This guide highlights the significant potential of sulfur-containing quinoline compounds in the development of new anticancer and antimicrobial therapies. The provided data, protocols, and pathway diagrams are intended to facilitate further research and development in this promising area of medicinal chemistry.

References

- 1. mdpi.com [mdpi.com]

- 2. Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. New quinoline/chalcone hybrids as anti-cancer agents: Design, synthesis, and evaluations of cytotoxicity and PI3K inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Novel tetrahydroquinoline derivatives induce ROS-mediated apoptosis in glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchportal.tuni.fi [researchportal.tuni.fi]

- 7. Novel Derivatives of Tetrahydrobenzo (g) Imidazo[α-1,2] Quinoline Induce Apoptosis Via ROS Production in the Glioblastoma Multiforme Cells, U-87MG - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

The Coordination Chemistry of 5-(Methylthio)quinoline-8-thiol with Metal Ions: A Technical Guide for Researchers

Introduction

Quinoline-8-thiol, a sulfur analogue of the renowned chelating agent 8-hydroxyquinoline, is known for its ability to form stable complexes with a variety of metal ions. The introduction of a methylthio (-SCH₃) group at the 5-position of the quinoline ring is anticipated to modulate the electronic properties and, consequently, the coordination behavior of the resulting ligand, 5-(methylthio)quinoline-8-thiol. The sulfur atom in the methylthio group can act as a soft donor site and its electronic influence can affect the acidity of the thiol group and the electron density on the quinoline nitrogen. This technical guide provides a comprehensive overview of the predicted coordination chemistry of this compound, offering insights into its synthesis, expected coordination modes, and potential applications for researchers, scientists, and drug development professionals.

Ligand Synthesis

A plausible synthetic route to this compound can be adapted from established methods for the synthesis of 5-substituted quinoline derivatives. A potential multi-step synthesis is outlined below.

Proposed Synthetic Pathway

Figure 1: Proposed synthetic pathway for this compound.

Experimental Protocols (Hypothetical)

Step 1: Synthesis of 8-Hydroxy-5-nitroquinoline

-

Methodology: To a stirred solution of 8-hydroxyquinoline in concentrated sulfuric acid, cooled to 0-5 °C, a nitrating mixture (concentrated nitric acid and sulfuric acid) is added dropwise. The reaction mixture is stirred at low temperature for several hours and then poured onto crushed ice. The precipitated product is filtered, washed with cold water, and recrystallized from ethanol.

Step 2: Synthesis of 8-Chloro-5-nitroquinoline

-

Methodology: 8-Hydroxy-5-nitroquinoline is refluxed with phosphorus oxychloride for several hours. The excess POCl₃ is removed by distillation under reduced pressure. The residue is carefully poured onto crushed ice and neutralized with a sodium bicarbonate solution. The solid product is filtered, washed with water, and dried.

Step 3: Synthesis of 5-Nitroquinoline-8-thiol

-

Methodology: 8-Chloro-5-nitroquinoline is reacted with a solution of sodium hydrosulfide in a suitable solvent like ethanol or DMF under reflux. The reaction progress is monitored by TLC. After completion, the mixture is poured into water, and the product is extracted with an organic solvent.

Step 4: Synthesis of 5-Aminoquinoline-8-thiol and subsequent Sandmeyer reaction

-

Methodology: The nitro group of 5-nitroquinoline-8-thiol is reduced to an amino group using a reducing agent like tin(II) chloride in concentrated hydrochloric acid. The resulting 5-aminoquinoline-8-thiol is then subjected to a Sandmeyer-type reaction. The amine is diazotized with sodium nitrite in acidic solution, followed by reaction with potassium thiocyanate in the presence of a copper(I) catalyst to introduce the thiocyanate group at the 5-position.

Step 5: Synthesis of this compound

-

Methodology: The thiocyanate group is reduced to a thiol using a reducing agent like sodium borohydride. The resulting intermediate is then methylated in situ with methyl iodide to yield the final product, this compound.

Coordination Chemistry

This compound is expected to act as a bidentate chelating ligand, coordinating to metal ions through the quinoline nitrogen and the deprotonated thiol sulfur atom. The presence of the soft thiol donor suggests a high affinity for soft and borderline metal ions according to Pearson's HSAB (Hard and Soft Acids and Bases) theory.

Predicted Coordination Modes

Methodological & Application

Application Notes and Protocols: 5-(methylthio)quinoline-8-thiol as a Fluorescent Probe for Heavy Metal Detection

Disclaimer: Specific experimental data and established protocols for 5-(methylthio)quinoline-8-thiol as a fluorescent probe for heavy metal detection are not extensively available in the public literature. The following application notes and protocols are constructed based on the well-established principles of its parent compound, 8-mercaptoquinoline, and other related quinoline-based fluorescent sensors. The provided quantitative data and experimental parameters should be considered representative and require optimization for specific experimental conditions.

Introduction

Heavy metal contamination is a significant environmental and public health concern. The development of sensitive, selective, and rapid methods for the detection of heavy metal ions is of paramount importance.[1] Fluorescent molecular probes offer a powerful analytical tool due to their high sensitivity, operational simplicity, and potential for real-time monitoring.[1][2] Quinoline and its derivatives are excellent metal ion chelators and are widely used as fluorophores in the design of these sensors.[1][3][4] Their rigid, planar structure and conjugated π-system are conducive to strong fluorescence emission upon forming stable complexes with metal ions.[1][4]

The compound this compound is a derivative of 8-mercaptoquinoline, a well-known bidentate ligand that coordinates with many metal ions.[5] By functionalizing the quinoline core, it is possible to modulate the probe's photophysical properties and its selectivity towards specific metal ions. This document outlines the principles, potential applications, and detailed protocols for the use of this compound as a fluorescent chemosensor for heavy metal ion detection.

Principle of Detection

The detection mechanism of this compound relies on its ability to act as a bidentate chelating agent. The nitrogen atom of the quinoline ring and the deprotonated sulfur atom of the thiol group at the 8-position form a stable five-membered ring upon coordination with a metal ion.[5][6] This binding event alters the electronic structure of the molecule, leading to a measurable change in its fluorescence properties. Two primary signaling mechanisms are anticipated:

-

Chelation-Enhanced Fluorescence (CHEF): For certain diamagnetic metal ions (e.g., Zn²⁺, Cd²⁺), the chelation process increases the structural rigidity of the probe. This rigidity restricts intramolecular vibrations and rotations, which are non-radiative decay pathways for the excited state. As a result, the radiative decay (fluorescence) becomes more efficient, leading to a "turn-on" response or a significant enhancement of the fluorescence signal.[7]

-

Fluorescence Quenching: For many heavy and transition metal ions (e.g., Hg²⁺, Pb²⁺, Cu²⁺, Cr³⁺), the binding event leads to a decrease or "quenching" of the fluorescence signal.[8][9] This can occur through several mechanisms, including:

-

Photoinduced Electron Transfer (PET): If the energy levels are suitable, an electron can be transferred from the excited fluorophore to the bound metal ion, or vice versa, providing a non-radiative pathway for the excited state to return to the ground state.[9]

-

Heavy Atom Effect: The presence of a heavy metal ion can enhance spin-orbit coupling, promoting intersystem crossing from the singlet excited state to the triplet state, which deactivates non-radiatively, thus quenching fluorescence.

-

The specific response (enhancement or quenching) and its magnitude depend on the nature of the target metal ion.

Caption: Metal Ion Detection Mechanism.

Application Notes

A plausible synthesis for this compound can be proposed based on established quinoline chemistry. A key intermediate is 5-amino-8-hydroxyquinoline, which can be synthesized from 5-nitro-8-hydroxyquinoline.[10] The thiol group can be introduced from the hydroxyl group via reduction of a sulfonyl chloride intermediate.[5]

Caption: Plausible Synthetic Pathway.

The following tables summarize the expected performance of a quinoline-thiol-based probe. Note: This is representative data based on analogs and requires experimental validation for this compound.

Table 1: Representative Selectivity and Response to Various Metal Ions

| Metal Ion | Expected Fluorescence Response | Potential Interference |

| Hg²⁺ | Strong Fluorescence Quenching | High |

| Pb²⁺ | Moderate Fluorescence Quenching | Moderate |

| Cd²⁺ | Fluorescence Enhancement (CHEF) | Moderate |

| Cr³⁺ | Strong Fluorescence Quenching | High |

| Cu²⁺ | Strong Fluorescence Quenching | High |

| Zn²⁺ | Strong Fluorescence Enhancement (CHEF) | Moderate |

| Ni²⁺ | Moderate Fluorescence Quenching | Low |

| Co²⁺ | Moderate Fluorescence Quenching | Low |

| Fe³⁺ | Strong Fluorescence Quenching | High |

| Na⁺, K⁺, Ca²⁺, Mg²⁺ | No Significant Change | Negligible |

Table 2: Representative Quantitative Detection Parameters

| Parameter | Representative Value | Comments |

| Limit of Detection (LOD) | 10 - 100 nM | Dependent on the specific metal ion and instrumentation.[3] |

| Linear Range | 0.1 - 10 µM | Typical range for quantitative analysis. |

| Response Time | < 5 minutes | Chelation is typically a rapid process. |

| Optimal pH Range | 6.0 - 8.0 | Avoids protonation of the quinoline nitrogen and ensures deprotonation of the thiol group for chelation. |

| Solvent System | Aqueous buffer (e.g., HEPES, Tris-HCl) with a co-solvent (e.g., DMSO, Acetonitrile) to ensure probe solubility. |

Experimental Protocols

-

This compound (Probe)

-

Dimethyl sulfoxide (DMSO), spectroscopic grade

-

HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid) or Tris-HCl buffer

-

Deionized (DI) water (18 MΩ·cm)

-

Stock solutions (e.g., 10 mM) of metal perchlorates or nitrates (e.g., Hg(ClO₄)₂, Pb(NO₃)₂, Zn(ClO₄)₂)

-

Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) for pH adjustment

-

Quartz cuvettes (1 cm path length)

-

Spectrofluorometer

-

pH meter

-

Probe Stock Solution (1 mM): Accurately weigh a small amount of the probe and dissolve it in DMSO to prepare a 1 mM stock solution. Store this solution in the dark at 4°C.

-

Buffer Solution (e.g., 20 mM HEPES, pH 7.4): Dissolve the appropriate amount of HEPES in DI water. Adjust the pH to 7.4 using NaOH or HCl.

-

Metal Ion Working Solutions (e.g., 100 µM): Prepare working solutions of each metal ion by diluting their respective 10 mM stock solutions in the buffer solution. Prepare fresh daily.

The following workflow outlines the steps for detecting a heavy metal ion.

Caption: Experimental Workflow for Metal Detection.

-

Instrument Setup: Turn on the spectrofluorometer and allow the lamp to warm up. Set the excitation wavelength (typically ~340-370 nm for quinoline derivatives) and the emission wavelength range (e.g., 400-600 nm). Set appropriate excitation and emission slit widths (e.g., 5 nm).

-

Blank Measurement: Pipette 3.0 mL of the buffer solution into a quartz cuvette and record a blank spectrum.

-

Baseline Probe Fluorescence (F₀): To a new cuvette, add 2.9 mL of buffer. Add the required volume of the probe stock solution to achieve the final desired concentration (e.g., 3 µL of 1 mM stock for a final concentration of 1 µM in 3 mL). Mix gently by pipetting. Record the fluorescence spectrum. The peak intensity is F₀.

-

Titration: To the cuvette containing the probe solution, add small aliquots of the metal ion working solution (e.g., 1-10 µL).

-

Incubation: After each addition, mix the solution gently and allow it to incubate for 2-5 minutes at room temperature to ensure the chelation reaction reaches equilibrium.

-

Fluorescence Measurement (F): Record the fluorescence spectrum after each addition of the metal ion. The new peak intensity is F.

-

Selectivity Test: To assess selectivity, repeat the experiment (steps 3-6) using solutions of other potentially interfering metal ions at the same concentration.

-

Calibration Curve: Plot the change in fluorescence intensity (F/F₀ for enhancement or F₀/F for quenching) against the concentration of the added metal ion.

-

Linear Range: Identify the concentration range over which the fluorescence response is directly proportional to the metal ion concentration.

-

Limit of Detection (LOD): The LOD can be calculated using the formula: LOD = 3σ / k where σ is the standard deviation of the blank measurement (fluorescence of the probe solution without any metal ion, measured multiple times) and k is the slope of the linear calibration curve.

References

- 1. Analysis of heavy metal ions (Pb, Hg, Cr, Cd, As) capture & detection based on quinoline probe binding data - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Investigating the heavy metal (Hg, Cd, Pb, Cr, As) binding affinity and sensing capability of 2-((2-(hydroxymethyl)quinolin-8-yl)oxy)-N-(quinolin-8-yl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]

- 4. frontiersin.org [frontiersin.org]

- 5. 8-Mercaptoquinoline - Wikipedia [en.wikipedia.org]

- 6. rroij.com [rroij.com]

- 7. The Role of 8-Amidoquinoline Derivatives as Fluorescent Probes for Zinc Ion Determination - PMC [pmc.ncbi.nlm.nih.gov]

- 8. hilarispublisher.com [hilarispublisher.com]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

Application Notes and Protocols for 5-(methylthio)quinoline-8-thiol in Fluorescence Spectroscopy

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoline derivatives are a class of heterocyclic compounds that have garnered significant interest in various scientific fields, including medicinal chemistry and materials science, due to their diverse biological activities and unique photophysical properties. Within this family, quinoline-thiol derivatives have emerged as promising candidates for the development of fluorescent sensors, particularly for the detection of metal ions. The underlying principle of their sensing capability often relies on the phenomenon of fluorescence quenching upon coordination with metal ions. This application note provides a detailed protocol for the utilization of 5-(methylthio)quinoline-8-thiol in fluorescence spectroscopy for potential applications in metal ion detection and other fluorescence-based assays. While specific quantitative data for this compound is not extensively available in the public domain, this document outlines a generalized protocol based on the known properties of similar quinoline-thiol compounds. Researchers are encouraged to use this as a foundational method and optimize the parameters for their specific experimental needs.

Principle

The fluorescence of quinoline-thiol derivatives is attributed to their conjugated π-electron system. The thiol (-SH) and methylthio (-SCH3) groups can act as chelating agents for metal ions. Upon binding of a metal ion to the quinoline-thiol moiety, the electronic properties of the fluorophore are altered, often leading to a decrease or "quenching" of the fluorescence intensity. This change in fluorescence can be quantitatively correlated to the concentration of the metal ion, forming the basis of a fluorescent sensor. The general mechanism involves the formation of a non-fluorescent or weakly fluorescent complex between the quinoline derivative and the metal ion.

Quantitative Data

Due to the limited availability of specific experimental data for this compound in the current literature, a comprehensive table of its photophysical properties cannot be provided at this time. Researchers will need to experimentally determine the following key parameters. A placeholder table is provided below to guide data collection and presentation.

| Parameter | Value | Conditions (Solvent, pH, Temp.) |

| Excitation Maximum (λex) | To be determined | |

| Emission Maximum (λem) | To be determined | |

| Molar Absorptivity (ε) | To be determined | |

| Fluorescence Quantum Yield (ΦF) | To be determined | |

| Stokes Shift | To be determined | |

| Fluorescence Lifetime (τ) | To be determined |

Experimental Protocol: Metal Ion Detection

This protocol provides a general framework for utilizing this compound as a fluorescent probe for the detection of metal ions.

4.1. Materials and Reagents

-

This compound

-

High-purity solvents (e.g., ethanol, methanol, acetonitrile, DMSO)

-

Buffer solutions of various pH (e.g., phosphate, Tris-HCl)

-

Stock solutions of various metal salts (e.g., chlorides or nitrates of Cu²⁺, Fe³⁺, Zn²⁺, Hg²⁺, etc.)

-

Deionized water

-

Fluorometer

-

UV-Vis spectrophotometer

-

pH meter

-

Volumetric flasks and pipettes

4.2. Preparation of Solutions

-

Stock Solution of this compound: Prepare a stock solution of this compound (e.g., 1 mM) in a suitable organic solvent in which it is readily soluble (e.g., DMSO or ethanol). Store this solution in the dark to prevent photodegradation.

-

Working Solution: Prepare a dilute working solution (e.g., 10 µM) from the stock solution in the desired experimental buffer or solvent. The final concentration should be optimized to give a stable and measurable fluorescence signal.

-